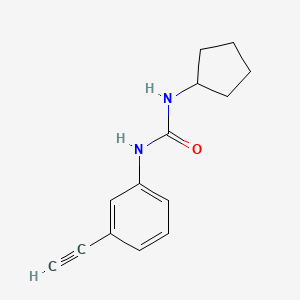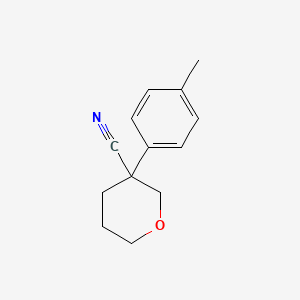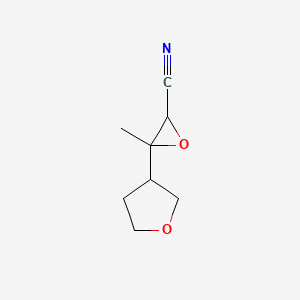![molecular formula C10H15NOS2 B13206507 4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine is a chemical compound with the molecular formula C10H15NOS2 It is characterized by the presence of a morpholine ring substituted with a thiophene group via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine typically involves the reaction of thiophene derivatives with morpholine under specific conditions. One common method includes the condensation of thiophene-3-thiol with 4-chloroethylmorpholine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler morpholine derivative.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Morpholine derivatives without the thiophene group.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-thiol share the thiophene ring structure.
Morpholine derivatives: Compounds such as 4-chloromorpholine and 4-methylmorpholine have the morpholine ring but different substituents.
Uniqueness
4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine is unique due to the combination of the thiophene and morpholine moieties linked by a sulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H15NOS2 |
|---|---|
分子量 |
229.4 g/mol |
IUPAC名 |
4-(1-thiophen-3-ylsulfanylethyl)morpholine |
InChI |
InChI=1S/C10H15NOS2/c1-9(11-3-5-12-6-4-11)14-10-2-7-13-8-10/h2,7-9H,3-6H2,1H3 |
InChIキー |
SFAPZVBAWUJJOS-UHFFFAOYSA-N |
正規SMILES |
CC(N1CCOCC1)SC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)


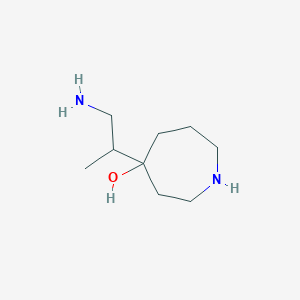
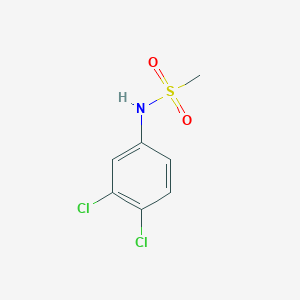

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
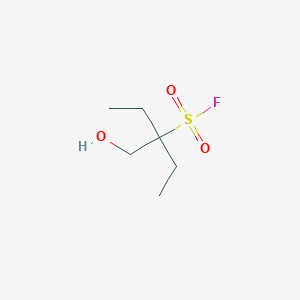
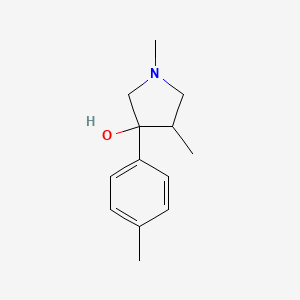
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)
